2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 921102-01-4
VCID: VC2838761
InChI: InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)CCl
Molecular Formula: C11H10ClNS
Molecular Weight: 223.72 g/mol

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole

CAS No.: 921102-01-4

Cat. No.: VC2838761

Molecular Formula: C11H10ClNS

Molecular Weight: 223.72 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole - 921102-01-4

Specification

CAS No. 921102-01-4
Molecular Formula C11H10ClNS
Molecular Weight 223.72 g/mol
IUPAC Name 2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Standard InChI InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3
Standard InChI Key OCCQMMOOYUNWAB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)CCl
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)CCl

Introduction

Chemical Properties and Identification

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole possesses several definitive chemical properties that facilitate its identification and characterization. These properties are essential for understanding its behavior in various chemical reactions and potential applications.

Table 1: Basic Chemical Properties of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole

PropertyValueSource
CAS Number921102-01-4
Molecular FormulaC₁₁H₁₀ClNS
Molecular Weight223.72 g/mol
SMILES CodeCC1=CC=C(C2=CSC(CCl)=N2)C=C1
MDL NumberMFCD08060632
Physical StateSolid (predicted)-

From a physical perspective, the compound is likely to exist as a solid at room temperature, based on the properties of structurally similar thiazole derivatives. Its thiazole core contributes aromatic character to the molecule, while the 4-methylphenyl group enhances its hydrophobicity. The chloromethyl substituent introduces a reactive center for nucleophilic substitution reactions, making it an important functional handle for further chemical transformations.

The electronic distribution within the molecule is influenced by both the electron-donating effect of the 4-methylphenyl group and the electron-withdrawing nature of the chloromethyl substituent. These opposing electronic effects create an interesting electronic profile that influences the compound's reactivity patterns, particularly at the thiazole ring positions. The nitrogen atom within the thiazole ring possesses basic properties and can potentially act as a coordination site for metal ions.

Reactive SiteReaction TypePotential ReagentsExpected ProductsPotential Applications
Chloromethyl GroupNucleophilic SubstitutionAmines, thiols, alcohols, azides2-(R-methyl)-4-(4-methylphenyl)-1,3-thiazolesBuilding block for medicinal chemistry libraries
Chloromethyl GroupEliminationStrong bases (e.g., KOH, t-BuOK)Unsaturated thiazole derivativesSynthesis of conformationally restricted analogs
Thiazole Ring (C-5)Electrophilic SubstitutionHalogenating agents, nitrating agents5-substituted thiazole derivativesDiversification of the thiazole core
Thiazole N atomCoordinationMetal salts (e.g., Pd, Cu, Zn)Metal complexesPotential catalytic applications
4-Methylphenyl GroupAromatic SubstitutionVarious electrophilesSubstituted phenyl derivativesFine-tuning of physical or biological properties

The diverse reactivity profile of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole makes it a versatile building block for various synthetic transformations, potentially leading to a range of derivatives with applications in medicinal chemistry, materials science, and other fields.

It's important to note that the actual biological activities of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole would need to be experimentally determined through systematic screening and structure-activity relationship studies. The structural features suggest potential activity, but factors such as solubility, cell permeability, metabolic stability, and specific molecular interactions would all influence its actual biological profile.

Materials Science and Technological Applications

Beyond medicinal chemistry, 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole holds potential for applications in materials science and various technological fields. The thiazole core, combined with the specific substitution pattern, provides interesting structural and electronic properties that could be exploited in several applications.

Coordination Chemistry and Catalysis

The thiazole ring contains a nitrogen atom capable of acting as a ligand for various metal ions. This feature could potentially be exploited in the development of metal complexes with applications in catalysis. Metal complexes of thiazole derivatives have been studied for their potential in catalyzing various organic transformations, including cross-coupling reactions, oxidations, and reductions.

The specific substitution pattern in 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, particularly the presence of the chloromethyl group, could allow for the development of functionalized catalysts through further modifications. Such catalysts might offer unique selectivity or reactivity profiles in organic transformations.

Electronic and Optical Materials

Thiazole derivatives have been incorporated into conjugated systems for applications in electronic and optical materials. The heterocyclic thiazole ring can contribute to interesting electronic properties, including charge transport capabilities and light absorption/emission characteristics.

2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole could potentially serve as a building block for the synthesis of extended conjugated systems with applications in organic electronics, photovoltaics, or sensors. The chloromethyl group provides a convenient handle for incorporation into larger molecular architectures or polymeric systems through various coupling reactions.

Chemical Sensors and Probes

The structural features of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, particularly the reactive chloromethyl group and the potential coordination site at the thiazole nitrogen, suggest applications in the development of chemical sensors and probes. Through appropriate functionalization, the compound could be modified to respond to specific analytes or environmental conditions.

For instance, the chloromethyl group could be used to attach reporter groups or recognition elements, while the thiazole core could contribute to signal transduction through electronic or optical changes upon analyte binding or environmental response.

Application AreaRelevant Structural FeaturesPotential Modifications RequiredExpected Properties or Advantages
Coordination CatalystsThiazole nitrogen as coordination siteMetal complexation, additional functional groupsSelective catalytic activity for specific transformations
Electronic MaterialsThiazole core, aromatic systemsExtension of conjugation, tuning of electronic propertiesCharge transport, semiconductor properties
Optical MaterialsAromatic systems, potential for extended conjugationIncorporation into larger chromophoric systemsLight absorption/emission properties
Chemical SensorsReactive chloromethyl group, thiazole coreAttachment of recognition elements or reporter groupsSelective and sensitive detection of analytes
Surface FunctionalizationChloromethyl group as anchoring pointReaction with surface-bound nucleophilesModified surface properties for specific applications

These potential applications highlight the versatility of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole beyond its possible biological activities, suggesting a broad range of research directions for exploring its utility in materials science and technology development.

AspectConsiderationsRecommendations
Potential HazardsAlkylating agent, irritant, possible respiratory hazardTreat as potentially harmful; minimize all direct contact
Personal ProtectionProtection for skin, eyes, respiratory systemChemical-resistant gloves, safety goggles, lab coat, appropriate respiratory protection
Engineering ControlsMinimize exposure risksUse chemical fume hood, ensure adequate ventilation
StorageStability, containmentStore in cool, dry place, in sealed containers, away from incompatible materials
Waste ManagementEnvironmental and safety considerationsFollow institutional and governmental guidelines for hazardous chemical waste
Emergency ResponseProtocols for accidental exposureEstablish procedures for skin/eye contact, inhalation, ingestion, and spills

It's important to note that these recommendations are based on general principles for similar compounds and extrapolation from available hazard information for related structures. A comprehensive Safety Data Sheet (SDS) specific to 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole should be consulted when available for more precise handling guidance.

Research Gaps and Future Directions

The available literature on 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole reveals several significant research gaps and opportunities for future investigation. These areas represent promising directions for expanding our understanding of this compound and exploring its potential applications.

Synthetic Methodology Development

Current research gaps in synthetic methodology include:

  • Optimized Synthesis Routes: There is a need for development and optimization of specific synthetic routes for 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole with improved yields, selectivity, and efficiency.

  • Green Chemistry Approaches: Exploration of environmentally friendly synthetic methods that reduce the use of hazardous reagents and minimize waste generation would be valuable.

  • Scalable Production Methods: Development of methods suitable for larger-scale production would facilitate broader investigation of this compound's applications.

Future research could focus on adapting established thiazole synthesis methods specifically for this compound, potentially exploring catalytic approaches, continuous flow chemistry, or other modern synthetic techniques to improve efficiency and sustainability.

Comprehensive Characterization

Several aspects of characterization require further investigation:

  • Detailed Spectroscopic Analysis: Comprehensive NMR, IR, MS, and UV-Vis spectroscopic characterization would provide valuable reference data for this compound.

  • X-ray Crystallography: Crystal structure determination would provide precise information about bond lengths, angles, and three-dimensional arrangement, which could inform understanding of its reactivity and properties.

  • Thermal and Physical Properties: Investigation of melting point, stability, solubility in various solvents, and other physical properties would complete the basic characterization profile.

Biological Activity Evaluation

Systematic biological screening represents a significant opportunity:

  • Antimicrobial Screening: Evaluation against a panel of bacterial and fungal pathogens, including drug-resistant strains, would help determine potential antimicrobial applications.

  • Anticancer Activity: Screening against various cancer cell lines could reveal potential anticancer properties and structure-activity relationships.

  • Enzyme Inhibition Studies: Testing against various enzyme targets could identify potential applications in enzyme inhibition.

  • Structure-Activity Relationship Studies: Synthesis and testing of derivatives could help establish structure-activity relationships and optimize activity.

Table 7: Research Opportunities and Future Directions

Research AreaSpecific TopicsPotential ImpactMethodological Approaches
Synthetic MethodologyOptimized routes, green approaches, scalable methodsMore accessible material for further studiesCatalyst screening, flow chemistry, alternative reagents
Comprehensive CharacterizationSpectroscopic analysis, crystallography, physical propertiesComplete characterization profileAdvanced analytical techniques, computational studies
Biological ActivityAntimicrobial, anticancer, enzyme inhibition screeningIdentification of potential therapeutic applicationsHigh-throughput screening, target-based assays
Structure-Activity RelationshipsSynthesis and testing of derivative librariesUnderstanding of pharmacophore requirementsMedicinal chemistry approaches, computational modeling
Materials Science ApplicationsElectronic materials, sensors, catalysisNovel materials with unique propertiesDevice fabrication, performance testing, materials characterization

The exploration of these research directions would contribute significantly to our understanding of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole and potentially uncover valuable applications in fields ranging from medicinal chemistry to materials science. Collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and materials scientists would be particularly valuable in addressing these multidisciplinary research opportunities.

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